molecular formula C19H24N2O4 B2416390 Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859116-74-8

Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No. B2416390
CAS RN: 859116-74-8
M. Wt: 344.411
InChI Key: HDLAXQVPKXRRAJ-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a coumarin moiety (6,8-dimethyl-2-oxochromen-4-yl), which is a type of benzopyrone. Coumarins are found in many plants and have a variety of biological activities, including anti-inflammatory, anticoagulant, and antimicrobial effects .


Molecular Structure Analysis

The molecular formula of the compound is C19H24N2O4 . It has an average mass of 344.405 Da and a monoisotopic mass of 344.173615 Da . The presence of the piperazine ring and the coumarin moiety can greatly influence the compound’s 3D conformation and overall molecular properties.

Scientific Research Applications

Neuroprotection and Alzheimer's Disease Treatment A novel drug candidate, closely related to the compound of interest, has been designed to offer a multi-target therapeutic neuroprotective approach as a treatment for Alzheimer's disease (AD). It inhibits acetylcholinesterase activity both in vitro and in vivo, increases Ach levels, and exhibits antioxidant properties. This approach offers neuroprotection against Ab42 toxicity in various neuronal cell lines and protects neuronal cells and rat brain mitochondria from mitochondrial respiratory chain complex toxins, suggesting a potential therapeutic strategy for AD treatment (Lecanu et al., 2010).

Chemical Synthesis and Reactivity Research has explored the reactivity of compounds structurally similar to Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives. Such studies contribute to the understanding of chemical synthesis and the potential for creating novel compounds with varied applications (Vasileva et al., 2018).

Antimicrobial and Antiproliferative Activities Further research includes the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate. These compounds have been screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against test microorganisms. Additionally, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have demonstrated significant antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents (Başoğlu et al., 2013; Mallesha et al., 2012).

Antiallergy Activity A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized and evaluated for antiallergy activity. The findings indicate that several derivatives exhibited activity in the passive foot anaphylaxis (PFA) assay, which is useful in detecting compounds with antiallergic activity, although no derivative showed activity in the guinea pig anaphylaxis (GPA) assay (Walsh et al., 1990).

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential therapeutic uses. Given the known activities of similar compounds, this could include testing for activities such as anticancer, antimicrobial, or anti-inflammatory effects . Additionally, research could be conducted to optimize the compound’s properties, such as its solubility or stability.

properties

IUPAC Name

ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-17(22)25-18-14(3)9-13(2)10-16(15)18/h9-11H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAXQVPKXRRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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